molecular formula C18H15NO3 B7539882 N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide

N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide

Cat. No. B7539882
M. Wt: 293.3 g/mol
InChI Key: QBOGCBXTDLAPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of chromene derivatives and has been found to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. This compound has also been found to inhibit the activity of various kinases, which play a crucial role in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide has been found to exhibit various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. This compound has also been found to induce apoptosis, which is a process of programmed cell death. In addition, N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide has been found to improve glucose metabolism and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide in lab experiments is its ability to exhibit multiple biological activities. This compound can be used to study various diseases such as cancer, diabetes, and inflammation. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide. One of the areas of interest is the development of novel derivatives of this compound with improved solubility and bioavailability. Another area of interest is the study of the potential use of this compound in combination with other drugs for the treatment of various diseases. Furthermore, the study of the mechanism of action of this compound can provide insights into the development of new drugs with similar biological activities.

Synthesis Methods

The synthesis of N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide can be achieved through various methods. One of the commonly used methods involves the reaction between 4-hydroxycoumarin and N-phenylanthranilic acid in the presence of a catalyst such as sulfuric acid.

Scientific Research Applications

N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, anti-cancer, anti-diabetic, and anti-microbial activities. In addition, this compound has also been studied for its neuroprotective properties.

properties

IUPAC Name

N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c1-12-8-9-16-14(10-12)15(20)11-17(22-16)18(21)19(2)13-6-4-3-5-7-13/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBOGCBXTDLAPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=CC2=O)C(=O)N(C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,6-dimethyl-4-oxo-N-phenylchromene-2-carboxamide

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